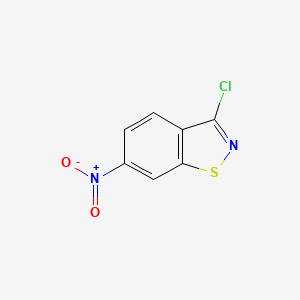

3-Chloro-6-nitro-1,2-benzisothiazole

Description

Significance of Benzisothiazole Heterocycles in Contemporary Chemical Research

The 1,2-benzisothiazole (B1215175) scaffold, an aromatic bicyclic structure featuring a benzene (B151609) ring fused to an isothiazole (B42339) ring, is a cornerstone in modern heterocyclic chemistry. nih.gov These compounds are noted for their wide range of biological activities and serve as crucial intermediates in the synthesis of more complex molecules. nih.gov The inherent structural features of the benzisothiazole nucleus, including its planarity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, making it a "privileged scaffold" in medicinal chemistry. nih.gov Derivatives of this class have demonstrated antibacterial, antifungal, antineoplastic, and hypoglycemic properties. nih.gov For instance, 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are widely used as industrial biocides and preservatives. nih.govnih.gov The versatility of this heterocyclic system ensures its continued relevance in the development of new pharmaceuticals and functional materials. nih.gov

Overview of Substituted 1,2-Benzisothiazole Derivatives in Academic Contexts

Academic research has extensively explored the synthesis and application of various substituted 1,2-benzisothiazole derivatives. The substitution pattern on the bicyclic ring system profoundly influences the compound's chemical reactivity and biological activity. For example, the introduction of fluoro and tolyl groups has led to the development of potent inhibitors of phosphomannose isomerase, which have potential applications in anti-tumor therapies. nih.gov Furthermore, the synthesis of 1,2-benzisothiazol-3-one-1-oxide nitro derivatives has been a subject of study, with these compounds showing promise for their anxiolytic and psychotropic activities. researchgate.net The ability to functionalize different positions of the benzisothiazole ring allows for the fine-tuning of molecular properties, leading to a broad spectrum of applications investigated in academic laboratories.

Research Trajectories and Unique Considerations for 3-Chloro-6-nitro-1,2-benzisothiazole

This compound is a specific derivative that serves primarily as a versatile chemical intermediate in multi-step organic synthesis. Its structure is characterized by two key reactive sites: the chloro group at the 3-position and the nitro group at the 6-position on the benzene ring.

The chlorine atom at the 3-position is particularly susceptible to nucleophilic substitution. This reactivity is a defining characteristic of 3-chloro-1,2-benzisothiazole (B19369) derivatives. Research on the parent compound, 3-chloro-1,2-benzisothiazole, has shown that it reacts with a variety of nucleophiles. rsc.org However, these reactions can sometimes lead to the cleavage of the isothiazole ring, depending on the nucleophile and reaction conditions. rsc.org For instance, strong nucleophiles like sodium cyanide or n-butyl-lithium can cause ring fission, while others, such as sodium ethoxide, can lead to simple substitution at the 3-position to form 3-ethoxy-1,2-benzisothiazole without ring opening. rsc.org

The presence of the electron-withdrawing nitro group at the 6-position in this compound is expected to further activate the 3-position towards nucleophilic attack, potentially influencing the regioselectivity and outcome of such reactions. This makes the compound a valuable precursor for synthesizing a range of 3-substituted-6-nitro-1,2-benzisothiazole derivatives, which can then be further modified, for example, by reducing the nitro group to an amine, opening pathways to novel functionalized molecules.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₂S | nih.govncats.io |

| Molecular Weight | 214.63 g/mol | nih.govncats.io |

| CAS Number | 19331-27-2 | nih.gov |

| Density (Predicted) | 1.65 g/cm³ | chemsrc.com |

| Boiling Point (Predicted) | 270.7 °C at 760 mmHg | chemsrc.com |

| Flash Point (Predicted) | 117.5 °C | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIDWPLNIOMNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172930 | |

| Record name | 1,2-Benzisothiazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19331-27-2 | |

| Record name | 1,2-Benzisothiazole, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019331272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-nitro-1,2-benzisothiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRE33UXH8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Chemistry and Transformation Pathways of 3 Chloro 6 Nitro 1,2 Benzisothiazole

Nucleophilic Reactivity of 3-Chloro-6-nitro-1,2-benzisothiazole

Nucleophiles can interact with the molecule at several positions, leading to substitution reactions or, in some cases, cleavage of the heterocyclic ring. The primary sites of interest for nucleophilic attack are the C3 carbon atom, bearing the chlorine, and the C6 carbon atom, bearing the nitro group.

Reactions with carbanions, typically derived from active methylene (B1212753) compounds, can lead to either direct substitution of the chlorine atom or more complex transformations involving ring opening. rsc.org For instance, the reaction with diethyl malonate under certain conditions can yield the expected substitution product, diethyl (1,2-benzisothiazol-3-yl)malonate. rsc.org However, with other carbanions, such as those from pentane-2,4-dione or ethyl acetoacetate, the reaction often proceeds via an initial attack followed by a rearrangement that cleaves the isothiazole (B42339) ring, ultimately forming 3-aminobenzo[b]thiophene derivatives. rsc.org A proposed mechanism for this transformation involves intermediates such as S-substituted o-cyanothiophenols. rsc.org

| Carbon Nucleophile (Source) | Primary Product(s) | Reaction Pathway |

|---|---|---|

| Diethyl Malonate | Diethyl (1,2-benzisothiazol-3-yl)malonate | C3-Chloride Substitution rsc.org |

| Ethyl Cyanoacetate | Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate | C3-Chloride Substitution rsc.org |

| Pentane-2,4-dione | 2-Acetyl-3-aminobenzo[b]thiophen | Ring Cleavage/Rearrangement rsc.org |

| Ethyl Acetoacetate | Ethyl 3-aminobenzo[b]thiophen-2-carboxylate | Ring Cleavage/Rearrangement rsc.org |

Heteroatom nucleophiles also display varied reactivity towards the C3-chloro position. Oxygen-based nucleophiles, such as sodium ethoxide, can effectively displace the chlorine atom to afford the corresponding 3-ethoxy-1,2-benzisothiazole without inducing ring fission. rsc.org In contrast, sulfur-based nucleophiles like sodium thiophenoxide tend to promote ring cleavage, yielding products such as bis-(o-cyanophenyl) disulphide. rsc.org Nitrogen nucleophiles, such as amines, are also expected to displace the C3-chlorine, a common reaction for activated chloro-heterocycles. The interaction with biogenic nucleophiles like the thiol group in cysteine has been shown to result in nucleophilic substitution of the nitro group in other nitro-heterocyclic systems, suggesting a potential pathway for similar reactions at the more labile C3-chloro position. scispace.com

| Heteroatom Nucleophile | Primary Product(s) | Reaction Pathway |

|---|---|---|

| Sodium Ethoxide (O) | 3-Ethoxy-1,2-benzisothiazole | C3-Chloride Substitution rsc.org |

| Sodium Thiophenoxide (S) | Bis-(o-cyanophenyl) disulphide | Ring Cleavage rsc.org |

| Amines (N) | 3-Amino-1,2-benzisothiazole derivatives | C3-Chloride Substitution (Expected) |

The displacement of a nitro group via nucleophilic aromatic substitution (SNAr) is a known reaction, though it is generally less facile than the displacement of a halide from a similarly activated position. rsc.orgresearchgate.net For this reaction to occur, the aromatic ring must be highly electron-deficient, and the nitro group must be positioned ortho or para to other strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the nitro group at C6 is on the benzene (B151609) ring. While the isothiazole ring is electron-withdrawing, displacement of the C6-nitro group would require a potent nucleophile and potentially harsh reaction conditions. This pathway is generally considered less favorable than substitution at the C3-chloro position. rsc.org

When this compound is treated with a nucleophile, a competition exists between substitution at the C3 position (displacement of Cl⁻) and the C6 position (displacement of NO₂⁻). The outcome is dictated by several factors, including the nature of the leaving group, the stability of the reaction intermediate, and the reaction conditions. rsc.org

Chloride is generally a better leaving group than the nitrite (B80452) anion in SNAr reactions. nih.gov Furthermore, the C3 position on the isothiazole ring is highly activated towards nucleophilic attack. Theoretical studies on related halonitroarenes show that the addition of a nucleophile to the carbon bearing a halogen is typically the rate-limiting step. nih.govmdpi.com The substitution of the C3-chlorine is therefore kinetically and thermodynamically favored over the substitution of the C6-nitro group in most instances. Displacement of the nitro group would only be expected with specific nucleophiles under conditions that disfavor the more rapid C3-substitution.

Substitution Reactions at the C3-Chlorine Atom

Heterocyclic Ring Cleavage and Rearrangement Phenomena

A significant aspect of the chemistry of 3-chloro-1,2-benzisothiazole (B19369) and its derivatives is the susceptibility of the isothiazole ring to cleavage by certain nucleophiles. rsc.org This reaction pathway competes with and can sometimes dominate over simple substitution at the C3 position.

Nucleophiles such as sodium cyanide, n-butyl-lithium, and sodium thiophenoxide react with 3-chloro-1,2-benzisothiazole to yield products derived from the fission of the S-N bond of the heterocyclic ring. rsc.org For example, the reaction with sodium cyanide in aqueous acetone (B3395972) produces o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org The reaction with n-butyl-lithium results in o-(n-butylthio)benzonitrile. rsc.org This reactivity is often explained by an initial nucleophilic attack at the sulfur atom, which is a soft electrophile, leading to the cleavage of the weak S-N bond. rsc.org

While rearrangements of the this compound molecule itself are not extensively documented, related heterocyclic systems are known to undergo such transformations. For instance, base-induced rearrangements of related benzothiadiazine dioxides can lead to ring contraction, forming 1,2-benzisothiazole (B1215175) derivatives. nih.govmdpi.com Other phenomena like the Boulton–Katritzky rearrangement are known in related isoxazole (B147169) systems. beilstein-journals.org These examples suggest that under specific conditions, particularly following ring-opening, the resulting intermediates could potentially undergo rearrangement to form new heterocyclic or acyclic structures.

S-N Bond Cleavage Mechanisms in 1,2-Benzisothiazole Systems

The inherent strain and polarizability of the sulfur-nitrogen (S-N) bond in the 1,2-benzisothiazole ring system render it susceptible to cleavage under various conditions. This reactivity is a cornerstone of the compound's chemistry, leading to a variety of ring-opened and rearranged products. Nucleophilic attack is a primary driver for the scission of this bond.

In reactions of 3-chloro-1,2-benzisothiazole with a range of nucleophiles, products arising from the fission of the thiazole (B1198619) ring are commonly observed. rsc.org Mechanisms involving nucleophilic attack at the sulfur atom have been proposed to explain these transformations. rsc.org For instance, reaction with n-butyl-lithium results in the formation of o-(n-butylthio)benzonitrile in high yield, indicating a clear cleavage of the S-N bond and subsequent capture of the sulfur by the potent nucleophile. rsc.org Similarly, treatment with sodium thiophenoxide in ethanol (B145695) leads to a mixture of disulfides, including bis-(o-cyanophenyl) disulfide, which further supports the lability of the S-N bond. rsc.org

While direct studies on this compound are specific, the presence of the electron-withdrawing nitro group at the 6-position is expected to further activate the heterocyclic ring towards nucleophilic attack, potentially facilitating S-N bond cleavage. Reductive cleavage is another pathway for S-N bond scission in related systems, suggesting that the 3-chloro-6-nitro derivative could undergo similar transformations under reducing conditions. researchgate.net

Formation of Rearrangement Products via Meisenheimer Complexes

The reaction of this compound with nucleophiles can lead to profound molecular rearrangements, with Meisenheimer complexes postulated as key intermediates. researchgate.net These anionic σ-complexes are well-established in nucleophilic aromatic substitution (SNAr) reactions and their formation is favored by the presence of strong electron-withdrawing groups, such as the nitro group on the benzisothiazole ring. nih.govbris.ac.ukfrontiersin.org

In a study on the closely related 3-chloro-5-nitrobenzisothiazole, its reaction with hydrazine (B178648) did not yield the expected simple substitution product. Instead, a rearranged product, a dimer of 2,1-benzisothiazole units joined by a sulfur bridge, was formed. researchgate.net The formation of this deep-seated rearranged product is rationalized by a mechanism involving the initial formation of a Meisenheimer complex. researchgate.net The nitro substituent is crucial for stabilizing this intermediate, thereby facilitating the subsequent complex rearrangement pathways. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have provided support for the proposed formation of these pivotal Meisenheimer complexes and their subsequent evolution to the observed rearranged products. researchgate.net This suggests that the reaction of this compound with nucleophiles like hydrazines would also proceed through such intermediates, leading to complex molecular architectures rather than simple substitution products. The stability and fate of these Meisenheimer complexes can be influenced by factors such as the nature of the nucleophile and the substitution pattern on the benzisothiazole core. nih.govnih.gov

Photochemical Transformations and Sulfur Atom Migration

The photochemical behavior of 1,2-benzisothiazole derivatives can lead to interesting rearrangements, often involving sulfur atom migration. Irradiation of fused 1λ4,2-thiazines, which are structurally related to 1,2-benzisothiazoles, results in their isomerization to isomeric fused pyrroles. rsc.org The proposed mechanism for this transformation involves the formation of nitrene intermediates, which then cyclize and aromatize through chemicalbook.comgoogle.com sigmatropic shifts of sulfur-containing groups. rsc.org

While direct photochemical studies on this compound are not extensively detailed in the available literature, the general principles of 1,2-sulfur migrations are well-documented. elsevierpure.comresearchgate.net These migrations often proceed through a thiiranium intermediate, which can then rearrange to yield the final product. researchgate.net It is plausible that under photochemical conditions, this compound could undergo S-N bond homolysis followed by rearrangement and migration of the sulfur atom, potentially leading to the formation of isomeric benzothiazole (B30560) or other heterocyclic systems. The presence of the nitro group may also influence the excited state chemistry of the molecule.

Cycloaddition and Annulation Reactions

Synthesis of Fused Heterocycles from 3-Chloro-1,2-benzisothiazole

The 1,2-benzisothiazole scaffold, particularly the 3-chloro substituted variant, serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. These reactions expand the structural diversity of compounds accessible from this starting material.

One notable example is the TMSOTf-catalyzed annulation reaction between 1,2-benzisothiazoles and ynamides. acs.org This reaction can be directed to yield two distinct product classes based on the reaction temperature. At room temperature, a [5 + 2] annulation occurs, affording 1,4-benzothiazepines. acs.org However, under heating conditions, the reaction proceeds via a desulfurizative annulation pathway to produce 3-aminoisoquinolines. acs.org This switchable reactivity provides a versatile route to two biologically important heterocyclic cores.

Furthermore, the reaction of 3-chloro-1,2-benzisothiazole with carbanions derived from active methylene compounds like pentane-2,4-dione, ethyl acetoacetate, and diethyl malonate can lead to the formation of benzo[b]thiophene derivatives. rsc.org The proposed mechanism involves initial nucleophilic attack, ring cleavage to an o-cyanothiophenol intermediate, followed by intramolecular cyclization to form the fused thiophene (B33073) ring. rsc.org

These examples highlight the utility of 3-chloro-1,2-benzisothiazole derivatives in constructing fused heterocyclic systems, a strategy that is likely applicable to the 6-nitro analog, potentially leading to novel nitro-substituted fused heterocycles.

Redox Transformations

Oxidation of the Sulfur Moiety to Sulfoxides and Sulfones

The sulfur atom in the 1,2-benzisothiazole ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones (1,1-dioxides). This transformation significantly alters the electronic properties and geometry of the heterocyclic core.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. acsgcipr.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids (like m-CPBA), and reagents like Oxone®. acsgcipr.orgorganic-chemistry.orgresearchgate.net Careful control of reaction conditions, such as stoichiometry of the oxidant and temperature, is often necessary to selectively obtain the sulfoxide (B87167) without over-oxidation to the sulfone. acsgcipr.orgresearchgate.net

For the 1,2-benzisothiazole system, the synthesis of the 1,1-dioxide derivatives is well-established. For instance, 3-substituted 1,2-benzisothiazole 1,1-dioxides can be synthesized from saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds. rsc.org The oxidation of the sulfur atom in this compound would yield this compound 1-oxide (the sulfoxide) and this compound 1,1-dioxide (the sulfone). These oxidized derivatives represent a class of compounds with potentially distinct chemical and biological properties compared to the parent sulfide (B99878).

The table below summarizes the types of transformations discussed for this compound and its analogs.

| Reaction Type | Section | Key Transformation | Reactant/Condition | Product Type(s) |

|---|---|---|---|---|

| S-N Bond Cleavage | 3.2.1 | Cleavage of the thiazole ring | Nucleophiles (e.g., n-BuLi, NaSPh) | Ring-opened products (e.g., o-thio-benzonitriles, disulfides) |

| Rearrangement | 3.2.2 | Rearrangement via Meisenheimer complex | Hydrazine | Rearranged sulfur-bridged dimers |

| Photochemical Transformation | 3.2.3 | Isomerization with sulfur migration | UV irradiation | Isomeric fused pyrroles (in related systems) |

| Annulation/Cycloaddition | 3.3.1 | Formation of fused heterocycles | Ynamides, Carbanions | 1,4-Benzothiazepines, 3-Aminoisoquinolines, Benzo[b]thiophenes |

| Oxidation | 3.4.1 | Oxidation of the sulfur atom | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxides, Sulfones (1,1-dioxides) |

Reduction of the Nitro Functionality

The conversion of the nitro group at the C6 position to an amino group is a pivotal transformation, yielding 6-amino-3-chloro-1,2-benzisothiazole. This product serves as a key intermediate for the synthesis of more complex molecules through further functionalization of the newly formed amino group. The reduction must be performed chemoselectively to avoid unwanted reactions, particularly the reduction or cleavage of the C-Cl bond.

Several established methods for the reduction of aromatic nitro compounds are applicable. The choice of reagent is critical to ensure the preservation of the chloro substituent and the integrity of the isothiazole ring.

Commonly Employed Reducing Agents:

Tin(II) Chloride (SnCl₂): Stannous chloride is a widely used and effective reagent for the chemoselective reduction of nitroarenes in the presence of halogens. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, often with ethanol as a co-solvent. This method is noted for its mild conditions and high yields. For instance, a general procedure for reducing substituted 6-nitrobenzothiazoles involves using tin(II) chloride dihydrate in a mixture of concentrated HCl and methanol, followed by refluxing to drive the reaction to completion.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice; however, care must be taken as it can sometimes promote dehalogenation as an unwanted side reaction, particularly under harsh conditions. mdpi.com Alternative catalysts, such as platinum on iron(III) oxide (Pt/Fe₃O₄), have been developed for the selective hydrogenation of chloronitrobenzenes to chloroanilines with high selectivity, minimizing the loss of the chlorine atom. mdpi.com

Iron (Fe) Powder: Reduction with iron metal in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution) is a classical, cost-effective, and mild method. It is known for its high tolerance of other reducible functional groups, making it a suitable option for this transformation. msu.edu

The general mechanism for the reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. msu.edu

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| SnCl₂ · 2H₂O | HCl, Ethanol, Reflux | High chemoselectivity for nitro group, mild conditions. | Generates tin-based waste products requiring careful disposal. |

| H₂ / Catalyst (e.g., Pd/C, Pt/Fe₃O₄) | Pressurized H₂, various solvents (e.g., Ethanol) | Clean reaction with water as the only byproduct. | Risk of dehalogenation (loss of Cl), requires specialized equipment. mdpi.com |

| Fe Powder | Acidic medium (e.g., CH₃COOH or NH₄Cl) | Cost-effective, high tolerance for other functional groups. | Can require stoichiometric amounts of metal, leading to iron sludge waste. |

**3.5. Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold can be strategically modified at several positions to build more elaborate molecular structures. Key derivatization approaches include modifications on the benzisothiazole ring itself and functionalization of the chloro and nitro substituents.

Modifications on the core benzisothiazole ring system can be challenging due to the inherent reactivity of the molecule.

Electrophilic Aromatic Substitution (EAS): Introducing new substituents onto the benzene ring via EAS is significantly hindered. The nitro group at the C6 position is a powerful deactivating group for electrophilic attack and directs incoming electrophiles to the meta positions (C5 and C7). libretexts.orgmsu.edu The chloro group at C3 and the isothiazole sulfur atom also influence the ring's electron density. The cumulative effect is a highly electron-deficient aromatic ring, which is very unreactive towards common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. msu.edumsu.edu Forcing these reactions would require harsh conditions that could degrade the molecule.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the strong electron-withdrawing nitro group, theoretically makes it susceptible to nucleophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iq In principle, a nucleophile could attack the ring to displace a suitable leaving group located at an ortho or para position relative to the nitro group (i.e., at C5 or C7). However, since the available positions (C4, C5, C7) are occupied by hydrogen atoms, which are poor leaving groups, this pathway is generally not feasible unless it proceeds through a specialized mechanism like Vicarious Nucleophilic Substitution (VNS), for which specific examples on this scaffold are not readily found in the literature.

Research on the parent compound, 3-chloro-1,2-benzisothiazole, shows that nucleophilic attack often occurs at the C3 position or the sulfur atom, leading to ring-opening rather than substitution on the benzene ring. rsc.orgrsc.org This suggests that the thiazole portion of the molecule is more reactive towards nucleophiles than the deactivated benzene ring.

The chloro and nitro groups are the primary handles for the derivatization of this compound.

Functionalization of the Chloro Substituent: The chlorine atom at the C3 position is a reactive site for nucleophilic substitution. Studies on 3-chloro-1,2-benzisothiazole (without the nitro group) demonstrate its reactivity towards various nucleophiles. For example, treatment with sodium ethoxide can yield the corresponding 3-ethoxy-1,2-benzisothiazole. rsc.org However, this substitution is highly dependent on the nucleophile used. Stronger or softer nucleophiles, such as cyanide or carbanions, can attack the sulfur atom or the C-S bond, leading to the cleavage of the isothiazole ring and the formation of o-cyanothiophenol derivatives or benzo[b]thiophenes. rsc.orgrsc.org The presence of the electron-withdrawing nitro group at C6 would likely influence the reactivity at C3, but specific studies on the 6-nitro derivative are needed to fully elucidate these pathways.

Functionalization of the Nitro Substituent: Beyond its reduction to an amine (as detailed in section 3.4.2), direct derivatization of the nitro group is less common. The primary chemical utility of the nitro group in this context is its ability to be transformed into the more versatile amino functionality. The resulting 6-amino-3-chloro-1,2-benzisothiazole can then undergo a wide array of subsequent reactions, such as diazotization to form diazonium salts, acylation to form amides, or alkylation. While direct nucleophilic displacement of a nitro group is known in some highly activated aromatic systems, it is not a commonly reported transformation for this particular heterocyclic structure. nih.gov

| Reaction Site | Reaction Type | Reagents/Conditions | Outcome/Products | Remarks |

|---|---|---|---|---|

| C6-Nitro Group | Reduction | SnCl₂, H₂/Pd/C, Fe/NH₄Cl | 6-amino-3-chloro-1,2-benzisothiazole | Key transformation for further functionalization. |

| Benzene Ring (C4, C5, C7) | Electrophilic Aromatic Substitution | Standard EAS reagents (e.g., HNO₃, Br₂) | Generally unreactive | Ring is strongly deactivated by the nitro group. libretexts.org |

| C3-Chloro Group | Nucleophilic Substitution | Alkoxides (e.g., NaOEt) | 3-alkoxy-6-nitro-1,2-benzisothiazole | Reaction is sensitive to the nucleophile; ring-opening is a common side reaction. rsc.org |

| C3-Chloro Group / Isothiazole Ring | Ring-Opening Reaction | Strong/soft nucleophiles (e.g., NaCN, carbanions) | o-cyanothiophenol derivatives, benzo[b]thiophenes | A competing pathway to simple substitution at C3. rsc.orgrsc.org |

Mechanistic Investigations and Kinetic Studies of 3 Chloro 6 Nitro 1,2 Benzisothiazole Transformations

Unraveling Reaction Mechanisms through Experimental Approaches

Detailed Mechanistic Pathways of Nucleophilic Substitutions

The transformations of 3-chloro-6-nitro-1,2-benzisothiazole are predominantly governed by nucleophilic substitution reactions. The electron-deficient nature of the aromatic ring, augmented by the electron-withdrawing nitro group, facilitates the attack of nucleophiles. nih.gov The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on nitroarenes involves a two-step addition-elimination process. researchgate.netnih.govnih.gov

In the context of this compound, the reaction with a nucleophile (Nu-) is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine atom (C-3). This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.org The negative charge in this intermediate is stabilized by resonance, with the nitro group playing a crucial role in delocalizing the charge. The subsequent step involves the departure of the chloride ion, a good leaving group, which restores the aromaticity of the ring and yields the substituted product.

An alternative pathway that must be considered, particularly with certain carbanions, is the Vicarious Nucleophilic Substitution (VNS). This reaction allows for the formal substitution of a hydrogen atom. organic-chemistry.org While less common in this specific system, it remains a potential side reaction depending on the nature of the nucleophile and the reaction conditions.

Identification of Intermediates and Transition States in Ring-Opening and Rearrangement Reactions

Beyond simple substitution at the C-3 position, 3-chloro-1,2-benzisothiazole (B19369) derivatives are known to undergo ring-opening reactions, particularly with strong nucleophiles. rsc.orgrsc.org For this compound, this pathway is also plausible. The initial nucleophilic attack can occur at the sulfur atom of the isothiazole (B42339) ring. This attack would lead to the cleavage of the S-N bond, resulting in a ring-opened intermediate.

The identification of such transient species is often challenging and typically relies on spectroscopic techniques at low temperatures or trapping experiments. The transition states in these reactions are high-energy structures that are not directly observable but can be computationally modeled. For the ring-opening of the 1,2-benzisothiazole (B1215175) ring system, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the S-N bond. Subsequent rearrangement of the ring-opened intermediate can lead to the formation of various heterocyclic or open-chain products.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents.

Electronic Effects: The nitro group at the 6-position is a strong electron-withdrawing group due to both the inductive (-I) and resonance (-R) effects. nih.gov This has a significant impact on the electron density of the entire ring system. The decreased electron density at the C-3 position makes it more electrophilic and thus more susceptible to nucleophilic attack. The nitro group also plays a vital role in stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions, thereby lowering the activation energy and increasing the reaction rate. mdpi.com

Steric Effects: The steric hindrance around the reaction center can influence the rate and regioselectivity of the reaction. In the case of this compound, the substituents on the benzene (B151609) ring are relatively distant from the C-3 position, suggesting that steric hindrance from the nitro group itself is minimal for nucleophilic attack at C-3. However, bulky nucleophiles may experience some steric repulsion from the peri-hydrogen atom at the C-4 position. In rearrangement reactions, the steric bulk of substituents can influence the conformational preferences of intermediates and transition states, thereby directing the reaction towards a specific product. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity Profiles

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the literature, general principles of physical organic chemistry allow for a qualitative understanding of its reactivity profile.

The rates of nucleophilic substitution reactions are expected to be significantly faster for this compound compared to the non-nitrated analogue, 3-chloro-1,2-benzisothiazole. This is a direct consequence of the electronic activation provided by the nitro group. The addition of the nucleophile to the aromatic ring is generally the rate-determining step in SNAr reactions. nih.gov

The thermodynamic stability of the final products will also influence the reaction outcome. In many cases, the formation of a new, stable heterocyclic system following a ring-opening and rearrangement sequence can be the thermodynamic driving force for the reaction. The relative energies of intermediates and transition states will dictate the preferred reaction pathway. For instance, a lower activation energy for ring-opening compared to direct substitution would favor the former process.

Catalytic and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent can have a dramatic effect on the outcome of reactions involving this compound.

Catalytic Effects: While many nucleophilic substitutions on highly activated substrates like this proceed without a catalyst, certain reactions can be facilitated. For instance, phase-transfer catalysts can be employed when the nucleophile is in a different phase than the substrate. In some cases, Lewis acids could potentially coordinate to the nitro group or the isothiazole nitrogen, further enhancing the electrophilicity of the C-3 position. Transition metal catalysts, such as palladium or copper complexes, are generally not required for the direct substitution of the chloro group but could play a role in more complex, cross-coupling reactions if desired. nih.gov

Solvent Effects: The solvent plays a crucial role in solvating the reactants, intermediates, and transition states, which in turn affects the reaction rate and mechanism. epfl.chrsc.org For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents can effectively solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Furthermore, they can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down the reaction. The choice of solvent can also influence the equilibrium between different reaction pathways, such as substitution versus ring-opening.

The following table provides a qualitative summary of the expected influence of solvents on the nucleophilic substitution of this compound.

| Solvent Type | Example(s) | Expected Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the cation, leaving the nucleophile more reactive; stabilizes the Meisenheimer intermediate. |

| Polar Protic | Water, Ethanol (B145695), Methanol | Moderate to Low | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates. |

Computational and Theoretical Chemistry of 3 Chloro 6 Nitro 1,2 Benzisothiazole

Quantum Chemical Investigations of 3-Chloro-6-nitro-1,2-benzisothiazole

Quantum chemical investigations provide profound insights into the molecular behavior of this compound. These computational methods are essential for understanding its electronic properties, stability, and reactivity at an atomic level, complementing experimental findings and guiding further research.

The electronic structure of a molecule is fundamental to its chemical reactivity. For this compound, the distribution of electrons is heavily influenced by the electron-withdrawing nature of the nitro (–NO₂) group and the chloro (–Cl) substituent. These groups modulate the electron density across the benzisothiazole ring system.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals determine the molecule's behavior as an electrophile or nucleophile.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be localized primarily on the benzisothiazole ring, but its energy is lowered by the presence of the electron-withdrawing nitro and chloro groups, reducing its nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The potent electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it on the benzene (B151609) ring portion of the molecule, making the aromatic ring highly susceptible to nucleophilic attack. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The substituents on this compound are expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Relatively low energy due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Significantly low energy, indicating strong electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Small, suggesting high reactivity. |

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For a rigid fused-ring system like this compound, the primary conformational freedom arises from the rotation of the nitro group (–NO₂) relative to the plane of the benzene ring.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to perform a potential energy surface scan. core.ac.ukmdpi.com This is achieved by systematically rotating the dihedral angle of the C-N bond connecting the nitro group to the benzene ring and calculating the total energy at each step.

The most stable conformation corresponds to the global minimum on this energy profile. It is generally expected that the most stable conformer will have the nitro group being coplanar with the benzene ring to maximize resonance stabilization. However, slight twisting may occur to alleviate steric strain. The energy differences between various conformers are typically small, but they can influence the molecule's packing in a crystal lattice and its interaction with biological targets. rsc.org

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating their associated energy changes. This allows for the prediction of reaction feasibility, kinetics, and the identification of likely intermediates and transition states.

The electron-deficient aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). A key step in many SNAr reactions is the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

DFT calculations have been successfully used to model the formation of such complexes in structurally related nitro-heterocycles. acs.orgnih.govnih.gov The reaction of this compound with a nucleophile (Nu⁻) would proceed via the attack on an electron-deficient carbon of the benzene ring, leading to a σ-complex. Computational modeling can predict the energetics of this process. researchgate.net

Gibbs Free Energy of Reaction (ΔG°): Calculations can determine whether the formation of the Meisenheimer complex is thermodynamically favorable (negative ΔG°) or unfavorable (positive ΔG°).

Transition State (TS) Analysis: The energy barrier (activation energy) for the formation of the complex can be calculated by locating the transition state structure. A lower energy barrier indicates a faster reaction rate.

For example, in a study of a closely related 5-nitrobenzisothiazole, the formation of a bicyclic Meisenheimer complex was proposed as a pivotal intermediate in a rearrangement pathway, a hypothesis supported by DFT calculations which found the pathway to be kinetically and thermodynamically feasible. acs.org

Table 2: Hypothetical Energetics for Meisenheimer Complex Formation

| Step | Parameter | Description |

|---|---|---|

| Reactants → Transition State | Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. |

| Reactants → Meisenheimer Complex | Gibbs Free Energy of Reaction (ΔG°) | The overall energy change upon forming the intermediate; indicates thermodynamic feasibility. |

A characteristic reaction of the 1,2-benzisothiazole (B1215175) scaffold involves the cleavage of the relatively weak sulfur-nitrogen (S-N) bond. rsc.org This cleavage can be initiated by nucleophilic attack at the sulfur atom or at the C3 carbon, leading to ring-opening.

Theoretical calculations can elucidate the energetics of this bond fission. By modeling the reaction coordinates corresponding to the stretching and breaking of the S-N bond, the bond dissociation energy (BDE) can be estimated. The process can be either homolytic (each atom receives one electron, forming radicals) or heterolytic (one atom retains both electrons, forming ions). wikipedia.orgyoutube.com For reactions involving nucleophiles, heterolytic cleavage is the more common pathway. Computational studies can compare the energy barriers for nucleophilic attack at different sites (e.g., C3 vs. the sulfur atom) to predict which reaction pathway is more likely, ultimately leading to S-N bond cleavage and the formation of ring-opened products like o-cyanothiophenols. rsc.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules and their reactions. globalresearchonline.net In the context of this compound, DFT is applied to profile entire reaction mechanisms. nih.gov

By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G), researchers can:

Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, transition states, and products. mdpi.com

Calculate Energies: Determine the relative energies of all species along a reaction pathway to create a detailed energy profile. This helps identify the rate-determining step. acs.org

Analyze Electronic Properties: Compute parameters like Mulliken charges and Fukui indices from the DFT-derived electron density. nih.govresearchgate.net These atomic descriptors help predict the most reactive sites in the molecule. For instance, the carbon atom with the most positive Mulliken charge or the highest Fukui index for nucleophilic attack is predicted to be the most electrophilic site. nih.gov

Simulate Spectra: Predict vibrational (IR, Raman) and electronic (UV-Vis) spectra, which can be used to confirm the identity of synthesized compounds and intermediates. globalresearchonline.net

Through these applications, DFT provides a comprehensive, atom-level understanding of the chemical behavior of this compound, from its intrinsic electronic structure to its complex reaction dynamics. acs.org

Theoretical Predictions of Reaction Energetics and Pathways

Advanced Computational Methodologies for Benzisothiazole Derivatives

A variety of advanced computational methodologies are employed to investigate the properties of benzisothiazole derivatives at the molecular level. These techniques range from quantum mechanical calculations that probe electronic structure to molecular dynamics simulations that explore the behavior of these molecules in complex biological environments.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and properties of benzisothiazole derivatives. scirp.orgscirp.org This method allows for the accurate calculation of optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ugm.ac.id The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For instance, DFT calculations using the B3LYP functional with a 6-31G+ (d, p) basis set have been used to analyze the reactivity of various benzothiazole (B30560) derivatives. scirp.orgscirp.org Such studies often include the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic and nucleophilic attack. scirp.orgscirp.org

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, enabling the prediction of electronic absorption spectra (UV-Vis). researchgate.net This is crucial for understanding the photophysical properties of these compounds and guiding the design of materials for optical applications. scirp.org TD-DFT calculations can elucidate the nature of electronic transitions, often identifying them as HOMO-LUMO transitions. scirp.org

Table 1: Representative Quantum Chemical Parameters for Benzothiazole Derivatives (Illustrative Data)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole (BTH) | -6.58 | -1.12 | 5.46 |

| 2-Amino-BTH | -5.95 | -0.85 | 5.10 |

| 2-Methyl-BTH | -6.21 | -1.05 | 5.16 |

| 2-Mercapto-BTH | -6.40 | -1.98 | 4.42 |

Note: This table is for illustrative purposes, compiled from typical values found in computational studies of benzothiazole derivatives.

Molecular Docking and Molecular Dynamics (MD) Simulations

In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction of benzisothiazole derivatives with biological targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. nih.govresearchgate.net This structure-based approach is instrumental in designing and screening potential drug candidates. biointerfaceresearch.com

Following docking, MD simulations are often performed to assess the stability of the ligand-receptor complex over time. nih.gov By simulating the motions of atoms and molecules, MD provides a dynamic view of the binding interactions, helping to validate the docking poses and offering a more refined understanding of the complex's stability in a biological environment. biointerfaceresearch.comnih.gov For example, MD simulations have been used to study benzothiazole derivatives as potential inhibitors of enzymes like the p56lck kinase, which is relevant in cancer treatment. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of benzisothiazole derivatives with their biological activity. researchgate.net These models help in predicting the activity of unsynthesized compounds and in understanding which molecular features are crucial for their function. nih.gov

For a series of 1,2-benzisothiazol-3-one derivatives studied as caspase-3 inhibitors, a QSAR model was developed using the stepwise-multiple linear regression (SW-MLR) method. nih.govnih.gov The resulting model demonstrated a strong correlation between molecular descriptors (related to electronegativity, atomic masses, and van der Waals volumes) and the inhibitory activity. nih.gov The statistical quality of QSAR models is typically assessed by parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²), with a high Q² value indicating good predictive power. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to benzothiazole derivatives to provide a three-dimensional understanding of structure-activity relationships. ijpsr.com

Table 2: Example of a QSAR Model for Benzisothiazole Derivatives

| Model Type | Statistical Parameter | Value |

| SW-MLR | R² (Training Set) | 0.91 |

| SW-MLR | R² (Test Set) | 0.59 |

| SW-MLR | Q² (Leave-one-out) | 0.80 |

Note: Data is based on a QSAR study of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. nih.govnih.gov

These advanced computational methodologies collectively provide a comprehensive framework for the theoretical investigation of benzisothiazole derivatives, accelerating research and development in materials science and medicinal chemistry.

Advanced Applications of 1,2 Benzisothiazole Scaffolds in Material and Synthetic Sciences

1,2-Benzisothiazole (B1215175) Scaffolds as Versatile Building Blocks in Organic Synthesis

The reactivity of the 3-chloro substituent in 1,2-benzisothiazole derivatives allows for facile nucleophilic substitution, opening pathways to a diverse range of functionalized molecules. The introduction of a nitro group, as in 3-Chloro-6-nitro-1,2-benzisothiazole, further influences the electronic properties of the scaffold, enhancing its utility as a synthetic intermediate.

The broader class of 3-chloro-1,2-benzisothiazole (B19369) compounds has been identified as important intermediates in the synthesis of crop protection agents. google.com While specific applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, the structural motif is present in molecules designed for pesticidal activity. The benzisothiazole core is a key component in a variety of biocides, and the introduction of a nitro group can modulate the biological efficacy of the resulting compounds. google.comnih.gov Research into related nitro-substituted benzothiazole (B30560) derivatives has shown that these compounds can exhibit significant antibacterial and antifungal properties, suggesting the potential of this compound as a precursor for novel agrochemicals. researchgate.net

Table 1: Physicochemical Properties of this compound ncats.ionih.gov

| Property | Value |

| Molecular Formula | C₇H₃ClN₂O₂S |

| Molecular Weight | 214.63 g/mol |

| CAS Number | 19331-27-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The general class of 3-chloro-1,2-benzisothiazoles serves as a crucial starting material for the synthesis of various pharmaceutically active compounds. google.com The nitro group is a common pharmacophore that can be found in a variety of drugs and can be a precursor to an amino group, which allows for further molecular elaboration.

While direct and extensive research on the conversion of this compound into specific pharmaceutical agents is not widely published, the synthesis of other nitro-substituted benzothiazoles has been explored for the development of new therapeutic agents. For instance, nitro-substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity against pathogens like Pseudomonas aeruginosa. researchgate.net Furthermore, the benzisothiazole ring system is a core component of several drugs, and the functional handles present in this compound make it a potentially valuable intermediate for the synthesis of new drug candidates.

Historically, 3-chloro-1,2-benzisothiazole derivatives have been recognized as valuable intermediates for the preparation of dyes. google.com The chromophoric properties of the benzisothiazole ring, combined with the electronic effects of substituents like the nitro group, can be exploited to create a range of colors. The reactive chlorine atom at the 3-position allows for the attachment of various auxochromes and other molecular fragments to tune the color and properties of the resulting dyes. Although specific examples of dyes synthesized directly from this compound are not readily found in the literature, the general synthetic utility of related compounds is well-established.

In the realm of functional materials, isothiazole-containing molecules have been investigated for their applications in color photography for the stabilization of photo-materials and as protectors for polymers and leather. researchgate.net The electronic nature of the 1,2-benzisothiazole scaffold suggests potential for its incorporation into organic electronic materials, although specific research on this compound in this area is limited.

Ligand Design and Metal Coordination Chemistry utilizing Benzisothiazole Systems

The 1,2-benzisothiazole framework, with its nitrogen and sulfur heteroatoms, possesses inherent potential for acting as a ligand in coordination chemistry. These heteroatoms can serve as donor sites for metal ions, leading to the formation of a variety of metal complexes. The electronic and steric properties of the benzisothiazole ligand can be fine-tuned by the introduction of substituents on the benzene (B151609) ring.

The presence of a nitro group in this compound would be expected to influence its coordination behavior. The electron-withdrawing nature of the nitro group can affect the electron density on the heteroatoms, thereby modulating the strength of the metal-ligand bonds. While there is a body of research on the coordination chemistry of thiazoles, isothiazoles, and thiadiazoles in general, specific studies detailing the use of this compound as a ligand for metal complexes are not prominent in the available scientific literature. researchgate.net However, research on related 2-mercapto-6-nitrobenzothiazole (B1348667) ligands has demonstrated their ability to form coordination compounds with various metal ions. nih.gov This suggests that this compound and its derivatives could also serve as versatile ligands in the design of novel coordination complexes with interesting structural and electronic properties.

Q & A

What are the common synthetic routes for 3-Chloro-6-nitro-1,2-benzisothiazole?

Category : Basic

Answer :

The compound is typically synthesized via halogenation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). In one method, saccharin undergoes chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide, which is further nitrated to introduce the nitro group at position 5. Key steps include:

- Halogenation : Reaction conditions (e.g., reflux temperature, solvent choice) significantly influence yield. For example, using POCl₃ under reflux for 4–6 hours achieves ~60–70% conversion .

- Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at low temperatures (0–5°C) minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.